5-Bromoisoquinolin-6-amine
Overview
Description
5-Bromoisoquinolin-6-amine is a chemical compound with the molecular formula C9H7BrN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromoisoquinolin-6-amine consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The InChI code for this compound is1S/C9H7BrN2/c10-9-7-3-4-12-5-6 (7)1-2-8 (9)11/h1-5H,11H2
. Physical And Chemical Properties Analysis
5-Bromoisoquinolin-6-amine is a solid at room temperature . It has a molecular weight of 223.07 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Cytotoxic Action
5-Bromoisoquinolin-6-amine and its derivatives are actively studied for their synthesis and potential cytotoxic actions. For instance, the facile synthesis of C4-substituted isoquinolines, using 4-bromoisoquinoline, has been explored. These compounds have shown significant activity in cancer cell lines, suggesting their potential as anticancer agents. Such studies highlight the importance of structural modifications in enhancing the cytotoxicity of these compounds against specific cancer cell lines (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Synthesis of Indazoloisoquinolines
Research has also delved into synthesizing indazolo[3,2-a]isoquinolin-6-amines, involving the reaction of 4-substituted 1-bromoisoquinolin-3-amines. The fluorescent indazoloisoquinolines synthesized through this process have been functionalized by transforming the amino group, showcasing the versatility of 5-bromoisoquinolin-6-amine in synthesizing novel fluorescent compounds (Balog, Riedl, & Hajos, 2013).
Amination Reactions
The reactivity of 1- and 3-bromoisoquinoline with potassium amide in liquid ammonia has been studied, resulting in the formation of corresponding amino derivatives. This research reveals the potential of 5-bromoisoquinolin-6-amine in nucleophilic substitution reactions, which are fundamental in organic synthesis and pharmaceutical development (Sanders, Dijk, & Hertog, 2010).
Anticancer Agent Synthesis
The synthesis of 6-substituted quinazolinone derivatives, prepared by reacting 6-bromoquinazolinones with amines, has been explored. These compounds have shown significant anticancer activities, indicating the role of 5-bromoisoquinolin-6-amine derivatives in developing new therapeutic agents (Malinowski et al., 2015).
Novel Pharmaceutical Compounds
Further research includes the discovery of hybrid purine-quinoline molecules and their cytotoxic evaluation, illustrating the broad scope of applications in pharmaceuticals. Such studies underscore the versatility of 5-bromoisoquinolin-6-amine derivatives in creating novel compounds with potential anticancer properties (Kapadiya & Khunt, 2018).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H317, H319, H335, and H413 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
5-bromoisoquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEBLBVBKMBILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658128 | |
Record name | 5-Bromoisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoquinolin-6-amine | |
CAS RN |
566943-98-4 | |
Record name | 5-Bromoisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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